4-(4-(1H-pyrrol-1-yl)butanamido)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-pyrrol-1-yl)butanamido)benzamide typically involves the reaction of 4-aminobenzamide with 4-(1H-pyrrol-1-yl)butanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-(1H-pyrrol-1-yl)butanamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the benzamide moiety.
Scientific Research Applications
4-(4-(1H-pyrrol-1-yl)butanamido)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(1H-pyrrol-1-yl)butanamido)benzamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound may interact with enzymes or receptors involved in key biological processes, thereby modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in enhancing cell-specific productivity.
4-(1H-pyrrol-1-yl)benzoic acid: A heterocyclic building block used in various chemical syntheses.
Uniqueness
4-(4-(1H-pyrrol-1-yl)butanamido)benzamide stands out due to its unique combination of a pyrrole ring and a benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-pyrrol-1-ylbutanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-15(20)12-5-7-13(8-6-12)17-14(19)4-3-11-18-9-1-2-10-18/h1-2,5-10H,3-4,11H2,(H2,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWXQFQRIJTUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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